

# Physical and chemical properties of 4-Amino-1,3,5-trimethylpyrazole

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## Compound of Interest

Compound Name: 1,3,5-Trimethyl-1H-pyrazol-4-amine

Cat. No.: B184804

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## In-Depth Technical Guide to 4-Amino-1,3,5-trimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-1,3,5-trimethylpyrazole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

## Core Physical and Chemical Properties

4-Amino-1,3,5-trimethylpyrazole, also known as **1,3,5-trimethyl-1H-pyrazol-4-amine**, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>11</sub> N <sub>3</sub>	[1][2]
Molecular Weight	125.17 g/mol	[1]
CAS Number	28466-21-9	[1][2]
Appearance	White to cream to pale brown crystals or powder	[2]
Melting Point	100.0-106.0 °C	[2]
Boiling Point	236 °C	
Density	1.13 g/cm <sup>3</sup>	
Flash Point	97 °C	
Purity (Assay by GC)	≥96.0%	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Amino-1,3,5-trimethylpyrazole.

**Infrared (IR) Spectroscopy:** The NIST WebBook provides the gas-phase IR spectrum for **1,3,5-Trimethyl-1H-pyrazol-4-amine**. This can be a valuable resource for confirming the presence of key functional groups.[1]

**Mass Spectrometry (MS):** Electron ionization mass spectrometry data is also available through the NIST database, which can aid in determining the molecular weight and fragmentation pattern of the compound.[1]

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** While specific <sup>1</sup>H and <sup>13</sup>C NMR data for 4-Amino-1,3,5-trimethylpyrazole is not readily available in the searched literature, data for closely related pyrazole derivatives can provide insights into expected chemical shifts. For instance, the <sup>13</sup>C NMR spectra of 4-hydroxymethylpyrazoles have been studied, and it was noted that the chemical shifts of ring carbons are sensitive to the substitution pattern.[3]

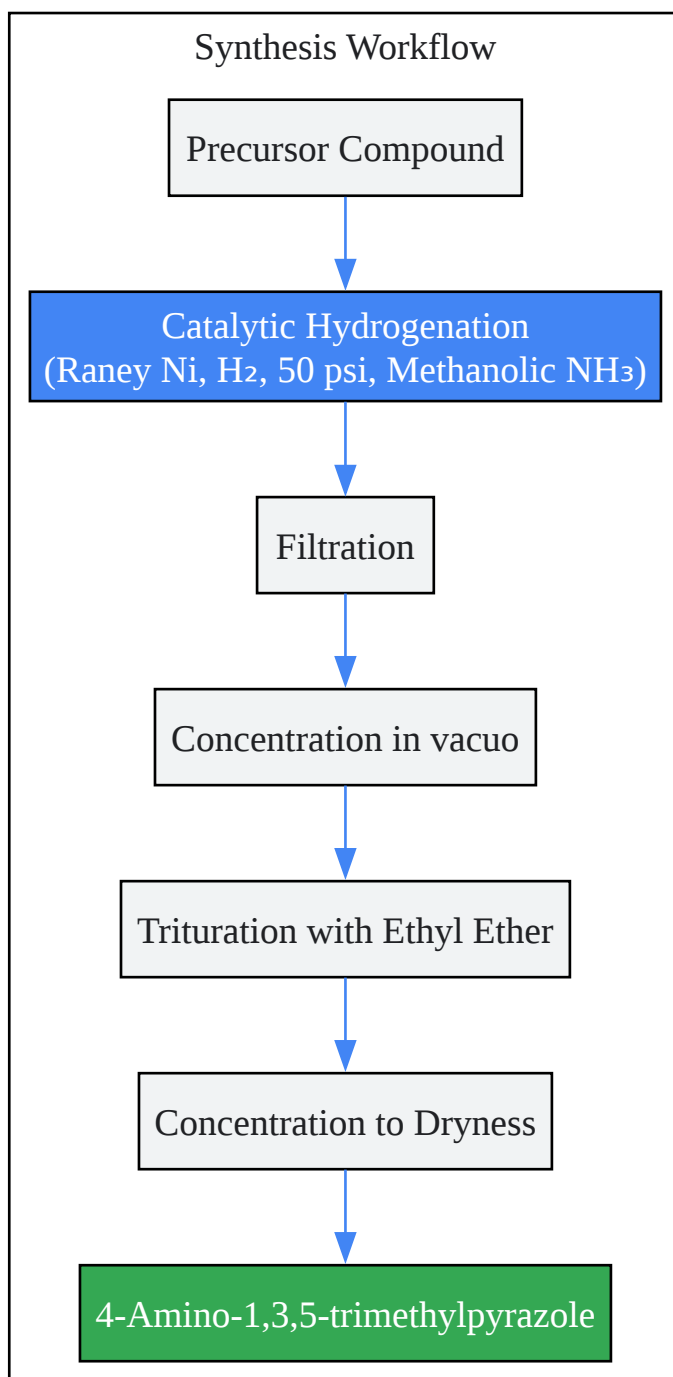
## Experimental Protocols

### Synthesis of 4-Amino-1,3,5-trimethylpyrazole

A documented method for the synthesis of 4-Amino-1,3,5-trimethylpyrazole involves the catalytic hydrogenation of a precursor compound.<sup>[4]</sup>

Protocol:

- A precursor compound (2.3 g, 0.014 moles) is subjected to catalytic hydrogenation.
- Raney nickel (1 g) is used as the catalyst in a medium of methanolic ammonia (100 mL).
- The reaction is carried out under a hydrogen atmosphere at a pressure of 50 psi.<sup>[4]</sup>
- Following the reaction, the catalyst is removed by filtration.
- The resulting solution is concentrated under vacuum.
- The residue is then triturated multiple times with ethyl ether.
- The decanted solvent is concentrated to dryness to yield a pale red solid.
- This process has a reported yield of 70% (1.3 g).<sup>[4]</sup>



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Caption: A flowchart illustrating the key steps in the synthesis of 4-Amino-1,3,5-trimethylpyrazole.

## Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. While a specific detailed protocol for 4-Amino-1,3,5-trimethylpyrazole is not provided in the searched literature, a general procedure can be adapted. Ethanol is often a suitable solvent for the recrystallization of aminopyrazoles.<sup>[5]</sup>

#### General Protocol:

- Dissolve the crude solid in a minimum amount of hot ethanol.
- If the solution is colored, treatment with activated charcoal may be necessary.
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.
- Further cooling in an ice bath can increase the yield of the crystals.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals, for example, in a vacuum oven.

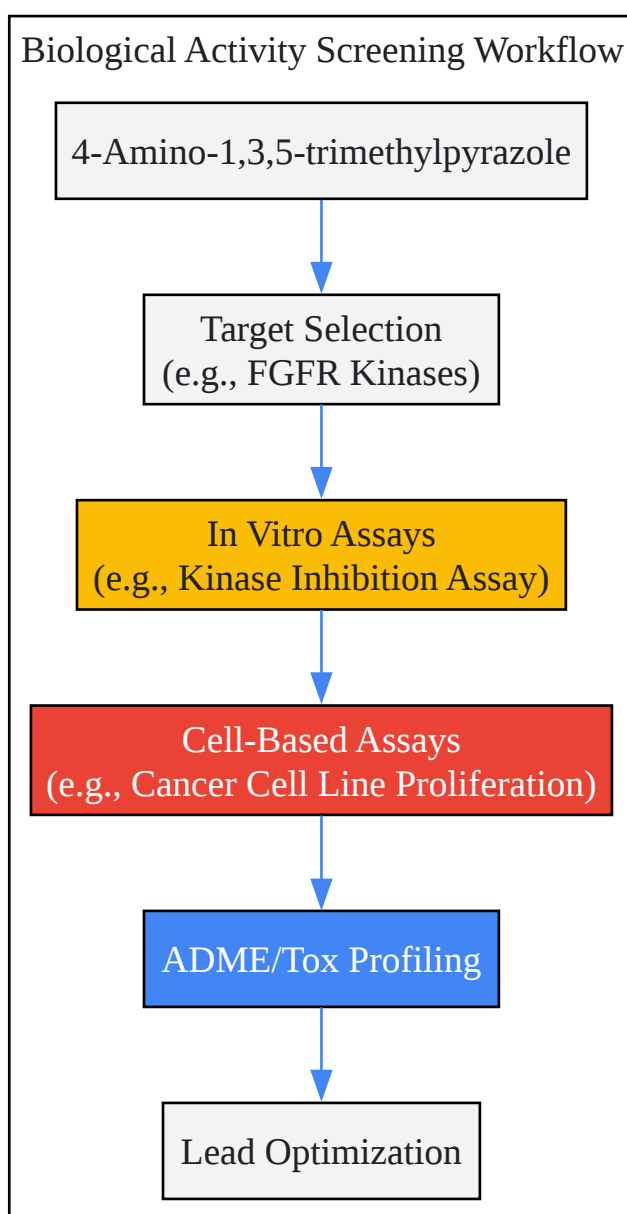
## Potential Biological Activity and Research Applications

While specific biological activities for 4-Amino-1,3,5-trimethylpyrazole have not been detailed, the broader class of aminopyrazole derivatives has shown significant potential in medicinal chemistry.<sup>[6]</sup> These compounds have been investigated for a range of therapeutic applications, including as:

- **FGFR Inhibitors:** Aminopyrazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, which are implicated in various cancers.<sup>[7][8][9][10]</sup> These inhibitors can covalently target cysteine residues in the P-loop of the kinase.<sup>[7][8][9][10]</sup>

- Anti-infective Agents: Some 3-aminopyrazoles have been explored for their antibacterial and antiviral properties.[6]
- Anti-inflammatory and Anticancer Agents: This class of compounds has also been studied for its anti-inflammatory and antitumor activities.[6]

Given the established biological activities of related compounds, 4-Amino-1,3,5-trimethylpyrazole could serve as a valuable scaffold for the development of novel therapeutic agents. The following diagram outlines a potential experimental workflow for investigating its biological activity.



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Caption: A logical workflow for the initial screening of the biological activity of 4-Amino-1,3,5-trimethylpyrazole.

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